molecular formula C21H23ClFN3O2 B4619049 N-(4-ACETYLPHENYL)-2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(4-ACETYLPHENYL)-2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B4619049
M. Wt: 403.9 g/mol
InChI Key: WXCIPHNXUCTNSV-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a chlorofluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline to form 4-acetylaniline.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced through a nucleophilic substitution reaction using 2-chloro-4-fluorobenzyl chloride.

    Coupling with Piperazine: The final step involves the coupling of the intermediate with piperazine under appropriate reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)acetamide
  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-(4-ACETYLPHENYL)-2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O2/c1-15(27)16-3-6-19(7-4-16)24-21(28)14-26-10-8-25(9-11-26)13-17-2-5-18(23)12-20(17)22/h2-7,12H,8-11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCIPHNXUCTNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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